4-bromo-3-[[3-fluoro-4-[[(3-nitro-4-pyridinyl)amino]methyl]phenyl]-oxomethyl]-N,N-dimethyl-1-indolecarboxamide
Description
This compound features a complex heterocyclic structure centered on an indole carboxamide scaffold. Key substituents include a bromine atom at the 4-position of the indole ring, a fluoro-substituted phenyl group linked via an oxomethyl bridge, and a 3-nitro-4-pyridinylamino methyl group.
Properties
CAS No. |
200418-22-0 |
|---|---|
Molecular Formula |
C24H19BrFN5O4 |
Molecular Weight |
540.3 g/mol |
IUPAC Name |
4-bromo-3-[3-fluoro-4-[[(3-nitropyridin-4-yl)amino]methyl]benzoyl]-N,N-dimethylindole-1-carboxamide |
InChI |
InChI=1S/C24H19BrFN5O4/c1-29(2)24(33)30-13-16(22-17(25)4-3-5-20(22)30)23(32)14-6-7-15(18(26)10-14)11-28-19-8-9-27-12-21(19)31(34)35/h3-10,12-13H,11H2,1-2H3,(H,27,28) |
InChI Key |
ZMTNWKZVBWZJDX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N1C=C(C2=C1C=CC=C2Br)C(=O)C3=CC(=C(C=C3)CNC4=C(C=NC=C4)[N+](=O)[O-])F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-[[3-fluoro-4-[[(3-nitro-4-pyridinyl)amino]methyl]phenyl]-oxomethyl]-N,N-dimethyl-1-indolecarboxamide typically involves multiple steps, including Friedel-Crafts acylation, nitration, and Suzuki-Miyaura coupling . The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
4-bromo-3-[[3-fluoro-4-[[(3-nitro-4-pyridinyl)amino]methyl]phenyl]-oxomethyl]-N,N-dimethyl-1-indolecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Comparisons
Brominated Analogs :
- 4-bromo-1-methyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide (): Shares bromine and nitro substituents but uses a pyrazole core instead of indole. Bromine likely increases lipophilicity, while the nitro group may enhance electrophilic reactivity. The pyrazole core could confer different binding kinetics compared to indole-based systems .
- N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide (): Contains bromine and trifluoromethyl groups, which improve metabolic stability and membrane permeability. However, the absence of a heterocyclic core limits direct functional comparison .
Fluorinated Analogs :
- N-(4-bromo-2-fluorophenyl)-1-butyl-5-oxopyrrolidine-3-carboxamide (): Combines bromine and fluorine on an aromatic ring with a pyrrolidine-carboxamide core. Fluorine’s electronegativity may stabilize adjacent bonds, while the pyrrolidine ring introduces conformational flexibility absent in the rigid indole structure .
- 3-{3-bromo-4-[(2,4-difluorophenyl)methoxy]-6-methyl-2-oxopyridin-1(2H)-yl}-N,4-dimethylbenzamide (): Features bromine and difluorophenyl groups on a pyridine scaffold. The difluorophenyl moiety may enhance π-π stacking interactions, similar to the fluoro-phenyl group in the target compound .
Nitro-Substituted Analogs :
- Step 2c: N-(3-Acetamido-4-methylphenyl)-3-(4-amino-2-methylphenyl)-1-methyl-1H-indazole-5-carboxamide (): Contains a nitro group indirectly via synthetic intermediates.
Core Structure Comparisons
Functional Group Analysis
- Fluorine (F): Enhances metabolic stability and electrostatic interactions. The target compound’s 3-fluoro substitution may reduce oxidative metabolism compared to non-fluorinated analogs .
- The 3-nitro group on the pyridine ring in the target compound could influence binding to nitro-specific enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
